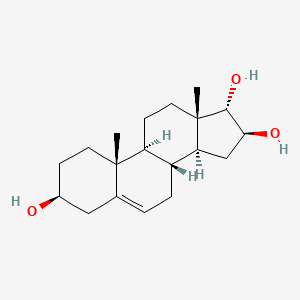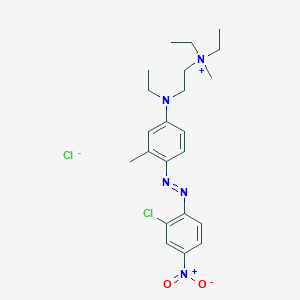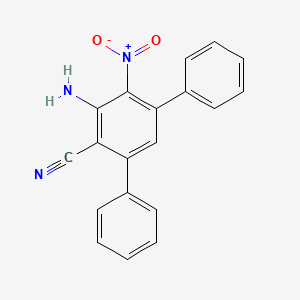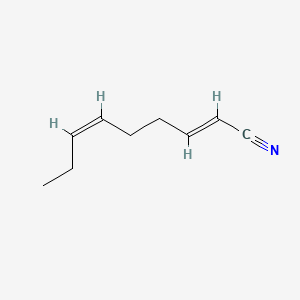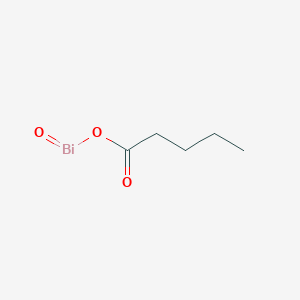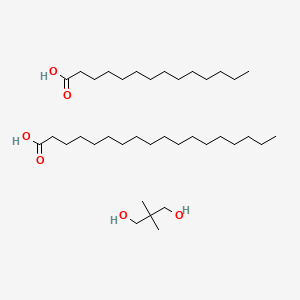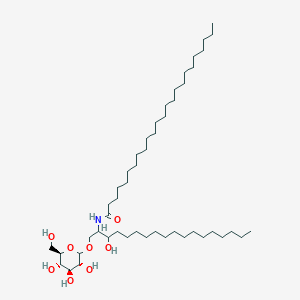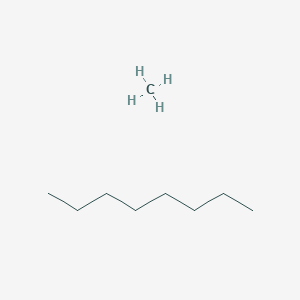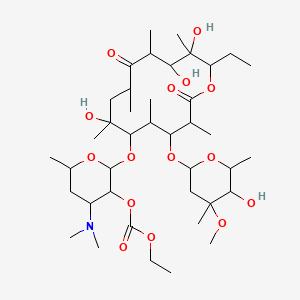
Erythromycin, ethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erythromycin, ethyl carbonate: is a derivative of erythromycin, a macrolide antibiotic. Erythromycin is widely used to treat various bacterial infections, including respiratory tract infections, skin infections, and sexually transmitted diseases. The ethyl carbonate derivative is designed to improve the stability and bioavailability of erythromycin, making it more effective in clinical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of erythromycin, ethyl carbonate involves the reaction of erythromycin with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and results in the formation of the ethyl carbonate ester of erythromycin .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Erythromycin, ethyl carbonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form erythromycin and ethyl alcohol.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide, resulting in the replacement of the ethyl carbonate group with other functional groups
Major Products: The major products formed from these reactions include erythromycin, ethyl alcohol, and various oxidized or substituted derivatives of erythromycin .
Wissenschaftliche Forschungsanwendungen
Erythromycin, ethyl carbonate has a wide range of scientific research applications:
Chemistry:
Biology:
- Investigated for its effects on bacterial protein synthesis and its potential to overcome antibiotic resistance .
Medicine:
- Utilized in the development of new antibiotic formulations with improved stability and bioavailability .
Industry:
Wirkmechanismus
Erythromycin, ethyl carbonate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, preventing the translocation of peptides and thus inhibiting protein synthesis. This action is similar to that of erythromycin, but the ethyl carbonate derivative offers improved stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Erythromycin: The parent compound, widely used as an antibiotic.
Erythromycin estolate: Another ester derivative with improved stability.
Erythromycin ethylsuccinate: A derivative designed for better absorption.
Uniqueness: Erythromycin, ethyl carbonate is unique due to its enhanced stability and bioavailability compared to erythromycin and other derivatives. This makes it particularly useful in clinical settings where improved pharmacokinetic properties are desired .
Eigenschaften
CAS-Nummer |
7218-80-6 |
|---|---|
Molekularformel |
C40H71NO15 |
Molekulargewicht |
806.0 g/mol |
IUPAC-Name |
[4-(dimethylamino)-2-[[14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] ethyl carbonate |
InChI |
InChI=1S/C40H71NO15/c1-15-27-40(11,48)32(43)22(5)29(42)20(3)18-38(9,47)34(56-36-31(55-37(46)50-16-2)26(41(12)13)17-21(4)51-36)23(6)30(24(7)35(45)53-27)54-28-19-39(10,49-14)33(44)25(8)52-28/h20-28,30-34,36,43-44,47-48H,15-19H2,1-14H3 |
InChI-Schlüssel |
BSUQCLSFQSUNED-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)OCC)(C)O)C)C)O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B13772443.png)
![3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13772451.png)
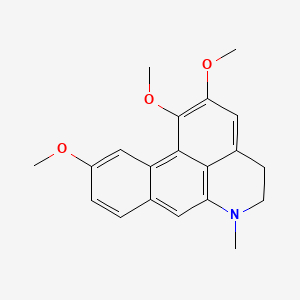
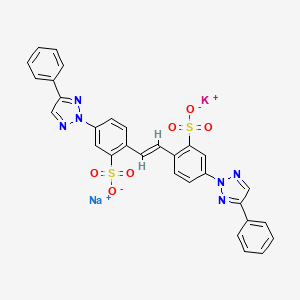
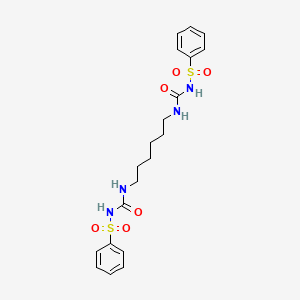
![sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate](/img/structure/B13772482.png)
